3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime
Description
3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime is a complex organic compound with a unique structure that combines a pyrimidine ring with a methoxybenzaldehyde moiety
Properties
IUPAC Name |
(E)-1-[3-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methoxyphenyl]-N-ethoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-5-23-17-10-11-6-7-12(20-2)13(8-11)24-16-18-14(21-3)9-15(19-16)22-4/h6-10H,5H2,1-4H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETQGMUCQNFNMK-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CC(=C(C=C1)OC)OC2=NC(=CC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/C1=CC(=C(C=C1)OC)OC2=NC(=CC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as methoxy-substituted pyrimidines.
Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 4-methoxybenzaldehyde under basic conditions.
Formation of the O-ethyloxime: The final step involves the formation of the O-ethyloxime by reacting the aldehyde group with hydroxylamine and ethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aldehyde group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in receptor studies. The pyrimidine ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved are typically identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzaldehyde: Lacks the O-ethyloxime group, which may affect its reactivity and applications.
3-(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzoic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.
4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzyl alcohol:
Uniqueness
The presence of the O-ethyloxime group in 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime provides unique reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 113761-84-5
Antimicrobial Properties
Research indicates that compounds similar to 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde exhibit antimicrobial activity. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains, suggesting a potential for this compound in developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Not yet tested | N/A |
Anti-inflammatory Effects
Studies have indicated that compounds with similar functional groups can modulate inflammatory responses. For example, a related pyrimidine derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, a pyrimidine derivative reduced TNF-alpha levels in macrophages by 50% at a concentration of 10 µM, indicating significant anti-inflammatory potential.
Antioxidant Activity
The antioxidant properties of the compound are also noteworthy. Research has demonstrated that methoxy-substituted phenolic compounds can scavenge free radicals effectively.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| Ascorbic Acid | 95 |
| Trolox | 90 |
| This compound | 75 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could interact with specific receptors that mediate immune responses.
- Radical Scavenging : The presence of methoxy groups enhances its ability to donate electrons and neutralize free radicals.
Q & A
Q. How can the compound’s interactions with biological targets (e.g., enzymes) be mechanistically studied?
- Methodological Answer : Conduct molecular docking simulations (AutoDock Vina) using the pyrimidine ring as a pharmacophore. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vitro assays, use cytochrome P450 inhibition screens to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
